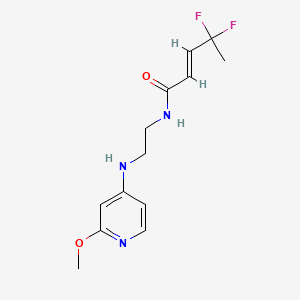

![molecular formula C15H19N5O3 B605729 Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)

Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate

Overview

Description

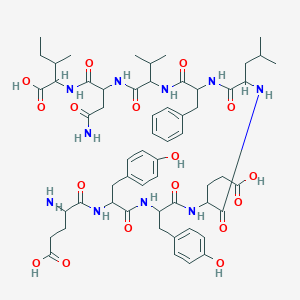

Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate is a chemical compound with the molecular formula C15H19N5O3 . It is a derivative of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound involves a pyrido[2,3-d]pyrimidine ring system . The compound contains a total of 53 bonds, including 27 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications

Chemistry: In chemistry, AZ3976 is used as a tool compound to study the inhibition of plasminogen activator inhibitor type 1. It helps in understanding the molecular interactions and mechanisms involved in the inhibition process .

Biology: In biological research, AZ3976 is used to investigate the role of plasminogen activator inhibitor type 1 in various physiological and pathological processes. It is particularly valuable in studies related to fibrinolysis, thrombosis, and cancer .

Medicine: AZ3976 has potential therapeutic applications in the treatment of thrombotic disorders, cardiovascular diseases, and certain types of cancer. Its ability to enhance the latency transition of active plasminogen activator inhibitor type 1 makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, AZ3976 is used in the development of new therapeutic agents targeting plasminogen activator inhibitor type 1. It is also employed in high-throughput screening assays to identify other potential inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZ3976 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution, condensation reactions, and purification through chromatography .

Industrial Production Methods: Industrial production of AZ3976 follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous quality control measures. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: AZ3976 primarily undergoes interactions with plasminogen activator inhibitor type 1. It does not bind to active plasminogen activator inhibitor type 1 but binds reversibly to latent plasminogen activator inhibitor type 1 . The compound enhances the latency transition of active plasminogen activator inhibitor type 1, which is a unique reaction mechanism .

Common Reagents and Conditions: The reactions involving AZ3976 are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions. Common reagents include buffers, reducing agents, and other small molecules that facilitate the binding and transition processes .

Major Products Formed: The primary product formed from the interaction of AZ3976 with plasminogen activator inhibitor type 1 is the latent form of plasminogen activator inhibitor type 1. This transition is crucial for its inhibitory activity and therapeutic potential .

Mechanism of Action

AZ3976 exerts its effects by binding to latent plasminogen activator inhibitor type 1 and enhancing the latency transition of active plasminogen activator inhibitor type 1. This binding occurs at a specific site in the flexible joint region of plasminogen activator inhibitor type 1, leading to a conformational change that accelerates the transition to the latent form . The molecular targets involved in this process include the reactive center loop and the flexible joint region of plasminogen activator inhibitor type 1 .

Comparison with Similar Compounds

Similar Compounds:

Aleplasinin (PAZ 417): A selective and orally active inhibitor of plasminogen activator inhibitor type 1, used in Alzheimer’s disease studies.

Upamostat: An inhibitor of a serine protease and a urokinase plasminogen activator inhibitor.

Uniqueness of AZ3976: AZ3976 is unique in its ability to enhance the latency transition of active plasminogen activator inhibitor type 1 without binding to the active form. This distinct mechanism of action sets it apart from other inhibitors and provides a valuable tool for studying the regulation of plasminogen activator inhibitor type 1 activity .

Properties

IUPAC Name |

tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-7-9(8-20)17-13-18-11-10(12(21)19-13)5-4-6-16-11/h4-6,9H,7-8H2,1-3H3,(H2,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUDSTVQYFRZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=C(C=CC=N3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)

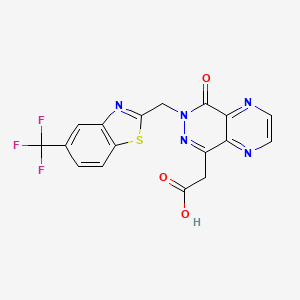

![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

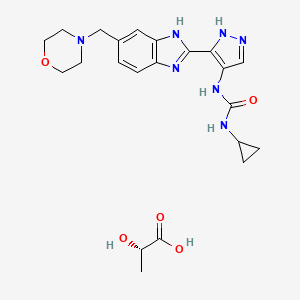

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)